tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17425115
InChI: InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-6-4-5-12(9-17)7-16-8-13(12,14)15/h16H,4-9H2,1-3H3
SMILES:
Molecular Formula: C13H22F2N2O2
Molecular Weight: 276.32 g/mol

tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate

CAS No.:

Cat. No.: VC17425115

Molecular Formula: C13H22F2N2O2

Molecular Weight: 276.32 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate -

Specification

Molecular Formula C13H22F2N2O2
Molecular Weight 276.32 g/mol
IUPAC Name tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
Standard InChI InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-6-4-5-12(9-17)7-16-8-13(12,14)15/h16H,4-9H2,1-3H3
Standard InChI Key SJIQCZWNDBMUAR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC2(C1)CNCC2(F)F

Introduction

Chemical Identity and Structural Analysis

The IUPAC name tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate defines a spirocyclic framework comprising a cyclohexane ring fused to a piperidine system, with two fluorine atoms at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group at the 7-position. The molecular formula is C₁₃H₂₂F₂N₂O₂, yielding a molecular weight of 276.33 g/mol based on analogous difluoro-diazaspiro compounds .

Table 1: Comparative Analysis of Diazaspiro Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Fluorine SubstituentsCAS Number
tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylateC₁₃H₂₂F₂N₂O₂276.334,4-difluoroNot Available
tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylateC₁₃H₂₂F₂N₂O₂276.339,9-difluoro1263180-38-6
tert-Butyl 4-fluoro-2,7-diazaspiro[4.5]decane-2-carboxylateC₁₃H₂₃FN₂O₂258.334-fluoro1263178-05-7

The spiroarchitecture introduces conformational rigidity, enhancing binding affinity to biological targets. Fluorination at the 4-position likely influences electronic properties and metabolic stability, as seen in fluorinated pharmaceuticals .

Synthesis and Manufacturing

While no direct synthesis route is documented, fluorination strategies for analogous compounds suggest plausible methods:

  • Halogen Exchange: Substitution of hydroxyl or chlorine groups using fluorinating agents like DAST (diethylaminosulfur trifluoride) .

  • Electrophilic Fluorination: Reaction of enolates or enamines with Selectfluor™ .

  • Boc Protection: Introduction of the tert-butyloxycarbonyl group via reaction with di-tert-butyl dicarbonate under basic conditions.

A hypothetical route involves:

  • Cyclocondensation of a cyclohexanone derivative with a piperidine precursor to form the spiro core.

  • Difluorination at the 4-position using a fluorinating agent.

  • Boc protection of the secondary amine .

Physicochemical Properties

Key properties inferred from analogs :

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the Boc group.

  • Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments.

  • Melting Point: Estimated 120–150°C (similar to Boc-protected spirocycles).

Applications in Pharmaceutical Research

The compound serves as a versatile intermediate:

  • Peptidomimetics: The spiro core mimics peptide turn structures, aiding in protease-resistant drug design.

  • Kinase Inhibitors: Rigid frameworks improve selectivity in oncology targets .

  • CNS Agents: Fluorine enhances blood-brain barrier penetration for neurological therapies .

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